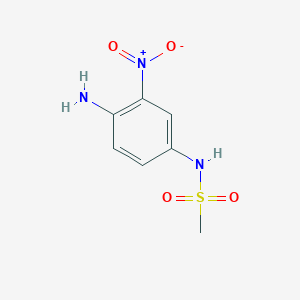

N-(4-amino-3-nitrophenyl)methanesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-amino-3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-15(13,14)9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFHKEDMRYSCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N 4 Amino 3 Nitrophenyl Methanesulfonamide

Established Synthetic Routes for the Compound and Related Precursors

Traditional synthetic routes to N-(4-amino-3-nitrophenyl)methanesulfonamide and its precursors rely on well-understood, sequential reactions. These strategies provide a reliable, albeit often lengthy, pathway to the target molecule, leveraging the directing effects of substituents on the aromatic ring.

The construction of polysubstituted benzene (B151609) rings, such as that in this compound, necessitates a carefully planned multi-step synthesis to control the regiochemistry of the functional groups. researchgate.netnih.govsyrris.jp A common strategy begins with a readily available starting material like aniline (B41778) or a derivative thereof. A plausible synthetic sequence is outlined below, which controls the introduction of each functional group by leveraging activating/deactivating and directing effects at each stage.

Proposed Synthetic Pathway:

Protection of Aniline: Aniline is first reacted with methanesulfonyl chloride to form N-phenylmethanesulfonamide. This step protects the amino group and introduces the methanesulfonamide (B31651) moiety early in the synthesis. The sulfonamide group is an ortho, para-director.

Nitration: The resulting N-phenylmethanesulfonamide is subjected to nitration. Due to the para-directing effect of the methanesulfonamido group, the primary product is N-(4-nitrophenyl)methanesulfonamide.

Reduction: The nitro group of N-(4-nitrophenyl)methanesulfonamide is then reduced to an amino group, yielding N-(4-aminophenyl)methanesulfonamide. This step is crucial as it installs the first amino group and sets the stage for the next nitration.

Second Nitration: The N-(4-aminophenyl)methanesulfonamide is nitrated again. The powerful ortho-directing effect of the primary amino group, coupled with the ortho, para-directing sulfonamide group, directs the incoming nitro group to the position ortho to the amine, yielding the final product, this compound.

This logical, step-wise approach is fundamental in organic synthesis for creating complex molecules from simple precursors. researchgate.net

Nitration is a key reaction for introducing the nitro group onto the aromatic ring. In the synthesis of this compound precursors, nitration conditions must be carefully controlled. The nitration of aromatic rings is a classic example of electrophilic aromatic substitution. researchgate.net

For the second nitration step in the proposed pathway, where N-(4-aminophenyl)methanesulfonamide is the substrate, the conditions must be mild to avoid over-nitration or oxidative side reactions due to the presence of the strongly activating amino group. The methanesulfonamide group, while an ortho/para directing group, is less activating than the amino group, which ultimately controls the position of the second nitration. researchgate.net Studies on the nitration of N-(dimethylphenyl)methanesulfonamides have shown that the methanesulfonamide group effectively directs electrophilic substitution. researchgate.netresearchgate.net

Amination is primarily achieved through the reduction of a nitro group. This transformation is one of the most common and reliable methods for introducing an amino group onto an aromatic ring. beilstein-journals.org A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. For the conversion of N-(4-nitrophenyl)methanesulfonamide to N-(4-aminophenyl)methanesulfonamide, catalytic hydrogenation is a highly effective method.

| Reaction Step | Reagents and Conditions | Key Transformation | Reference |

| Initial Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group para to the sulfonamide. | researchgate.net |

| Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Conversion of the nitro group to a primary amine. | google.com |

| Second Nitration | Dilute HNO₃/H₂SO₄ (mild conditions) | Introduction of a nitro group ortho to the activating amino group. | researchgate.net |

The formation of the sulfonamide linkage is a critical step in the synthesis. This is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org In the context of synthesizing the target molecule's precursors, aniline or a substituted aniline is reacted with methanesulfonyl chloride.

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. mdpi.com The stability of the sulfonamide group to a wide range of reaction conditions makes it an excellent functional group to introduce early in a synthetic sequence. organic-chemistry.org

Exploration of Alternative Synthetic Approaches

While classical multi-step syntheses are reliable, researchers are continuously exploring alternative methods that offer improvements in terms of efficiency, safety, and environmental impact. These include electrochemical techniques and advanced catalytic systems.

Electrochemical synthesis represents a greener alternative to traditional methods, as it uses electricity as a traceless reagent, often avoiding the need for harsh oxidants or reductants. nih.govchemistryworld.com Several electrochemical strategies for the formation of sulfonamides have been reported.

One approach involves the oxidative coupling of amines and thiols. acs.org This method could potentially be adapted to synthesize this compound by coupling 3-nitro-1,4-phenylenediamine with a suitable methane-sulfur precursor under electrochemical conditions.

Another method is based on the anodic oxidation of an aniline derivative in the presence of arylsulfinic acids. nih.gov The electrochemically generated quinone diimine intermediate undergoes a Michael-type addition with the sulfinic acid to yield the sulfonamide derivative. nih.gov This approach highlights the potential for forming C-N and S-N bonds in a controlled manner by manipulating electrode potentials. nih.govresearchgate.net

| Electrochemical Method | Description | Potential Advantage | Reference |

| Oxidative Coupling | Direct anodic coupling of thiols and amines. | Avoids pre-functionalization of reagents; rapid reaction times. | acs.org |

| Anodic Oxidation | Oxidation of an aniline derivative to a quinone diimine, followed by reaction with a sulfinic acid. | Can form different product types (mono- or disulfone) by controlling the potential. | nih.gov |

The reduction of a nitro group to an amine is a pivotal step in the synthesis, and numerous catalyst-mediated methods have been developed to achieve this transformation with high efficiency and selectivity. acs.orgresearchgate.net The choice of catalyst and reaction conditions is critical, especially when other reducible functional groups are present.

Common Catalytic Systems:

Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for hydrogenation reactions. Using molecular hydrogen (H₂) or a transfer hydrogenation reagent like hydrazine (B178648) or triethylsilane, Pd/C effectively reduces nitro groups to amines under mild conditions. organic-chemistry.orggoogle.com

Trichlorosilane (B8805176) (HSiCl₃): A metal-free reduction method using trichlorosilane in the presence of a tertiary amine has been shown to be highly effective for both aromatic and aliphatic nitro compounds. beilstein-journals.org This method is noted for its high yields and chemoselectivity, often requiring no further purification. beilstein-journals.orggoogle.com

Other Metal Catalysts: Other systems, such as those using iron, tin, or zinc in acidic media, are classical methods for nitro group reduction. google.com Nanocrystal-based catalysts, like magnetic iron oxide nanocrystals with hydrazine, have also been developed for enhanced activity and reusability. researchgate.net

The development of these catalytic methods is driven by the need for high chemoselectivity, allowing for the reduction of a nitro group without affecting other sensitive functionalities within the molecule. organic-chemistry.org

| Catalyst/Reagent | Reducing Agent | Key Features | Reference |

| Pd/C | H₂ or Triethylsilane | Widely applicable, mild conditions, high yields. | organic-chemistry.orggoogle.com |

| Hydrazine Hydrate | Self (often with a catalyst like Fe₃O₄ or in base) | Inexpensive, effective for industrial scale, avoids high-pressure H₂. | google.comresearchgate.net |

| Trichlorosilane (HSiCl₃) | HSiCl₃ (with a tertiary amine) | Metal-free, high chemoselectivity, mild conditions. | beilstein-journals.org |

| V₂O₅/TiO₂ | Hydrazine Hydrate | Heterogeneous, recyclable, visible-light mediated. | organic-chemistry.org |

Reaction Mechanisms Associated with the Compound's Formation

The synthesis of this compound can be approached through a multi-step pathway that typically involves the strategic introduction of the nitro and amino groups onto a pre-existing methanesulfonamide-substituted benzene ring. A plausible and commonly employed synthetic route involves the nitration of a protected aniline derivative, followed by deprotection and subsequent functional group manipulations.

A likely synthetic pathway commences with the acetylation of N-(4-aminophenyl)methanesulfonamide to protect the reactive amino group. This initial step is crucial to prevent unwanted side reactions during the subsequent nitration process. The resulting N-(4-acetamidophenyl)methanesulfonamide is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-directing group, and due to steric hindrance from the bulky sulfonamide group, the nitration is expected to occur predominantly at the position ortho to the amino group (and meta to the methanesulfonamide group). Subsequent hydrolysis of the acetamido group under acidic or basic conditions yields the final product, this compound.

Alternatively, the synthesis could potentially proceed via the reduction of a dinitro precursor, such as N-(3,4-dinitrophenyl)methanesulfonamide. Selective reduction of one nitro group in the presence of another can be challenging but may be achieved using specific reducing agents and carefully controlled reaction conditions.

Below is a table summarizing a potential synthetic pathway:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | N-(4-aminophenyl)methanesulfonamide | Acetic anhydride | N-(4-acetamidophenyl)methanesulfonamide |

| 2 | N-(4-acetamidophenyl)methanesulfonamide | Nitric acid, Sulfuric acid | N-(4-acetamido-3-nitrophenyl)methanesulfonamide |

| 3 | N-(4-acetamido-3-nitrophenyl)methanesulfonamide | Acid or base hydrolysis | This compound |

Role of Specific Functional Groups in Reaction Pathways

The functional groups present in the precursors and the final compound play a pivotal role in directing the course of the synthesis.

Nitro Group Introduction and Reduction : The introduction of the nitro group is a classic electrophilic aromatic substitution reaction. The directing effect of the substituents on the aromatic ring is paramount. In the proposed synthesis starting from N-(4-acetamidophenyl)methanesulfonamide, the strongly activating and ortho-, para-directing acetamido group governs the position of nitration. The methanesulfonamide group, being a meta-directing deactivating group, also influences the regioselectivity. The interplay between these two groups favors the introduction of the nitro group at the 3-position. In an alternative pathway involving the reduction of a dinitro compound, the selective reduction of one nitro group over the other would be a key challenge, often achievable with reagents like sodium sulfide (B99878) or by catalytic hydrogenation under controlled conditions.

Sulfonamide Participation : The methanesulfonamide group (-SO2CH3) is a significant electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution, making reactions like nitration require harsher conditions than for an unsubstituted benzene ring. Its meta-directing influence reinforces the regiochemical outcome of the nitration step when an ortho-, para-directing group is also present. The sulfonamide group itself is generally stable under the reaction conditions for nitration and subsequent hydrolysis.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the electronic properties of its constituent functional groups.

Nucleophilic Reactivity : The primary amino group (-NH2) is the main site of nucleophilic reactivity in the molecule. The lone pair of electrons on the nitrogen atom can participate in reactions with various electrophiles. However, the nucleophilicity of this amino group is significantly diminished by the presence of the strongly electron-withdrawing nitro group ortho to it and the methanesulfonamide group para to it. These groups pull electron density away from the amino group, making it less basic and less nucleophilic than aniline. Despite this deactivation, the amino group can still undergo reactions such as diazotization, which is a key step in the synthesis of azo dyes.

Electrophilic Reactivity : The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the nitro and methanesulfonamide groups make the ring electron-deficient and thus, much less susceptible to attack by electrophiles. Any further electrophilic substitution would be difficult and would likely occur at the position ortho to the amino group and meta to both the nitro and methanesulfonamide groups, although such reactions are not common.

Synthetic Utility of this compound as a Building Block

The bifunctional nature of this compound, possessing both a reactive amino group and a reducible nitro group, makes it a versatile building block in organic synthesis, particularly in the creation of dyes and heterocyclic compounds. tarjomeplus.com

The most prominent application of this compound is as an intermediate in the synthesis of disperse dyes. tarjomeplus.comresearchgate.net The primary amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with various electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and anilines to produce a wide range of azo dyes with different colors and properties. The presence of the nitro and sulfonamide groups in the final dye molecule can influence its color, fastness properties, and affinity for synthetic fibers like polyester.

Furthermore, the amino and nitro groups on adjacent positions of the benzene ring provide a scaffold for the synthesis of various heterocyclic compounds. For instance, reductive cyclization of the nitro group can lead to the formation of benzimidazole (B57391) derivatives, which are important structural motifs in many pharmaceuticals. nih.govmdpi.com The amino group can also be a handle for further functionalization to build more complex molecular architectures.

The following table highlights some of the key applications of this compound as a synthetic intermediate:

| Application Area | Reaction Type | Resulting Compound Class |

| Dye Synthesis | Diazotization and Azo Coupling | Azo Dyes (e.g., Disperse Dyes) |

| Heterocyclic Synthesis | Reductive Cyclization | Benzimidazoles |

| Pharmaceutical Synthesis | Intermediate for Active Pharmaceutical Ingredients | Various complex molecules |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design Principles for N-(4-amino-3-nitrophenyl)methanesulfonamide Derivatives

Modification of Aromatic Ring Substituents

No specific research is available on the modification of the amino and nitro groups on the phenyl ring of this compound and the effect of these modifications on biological activity.

Alterations of the Sulfonamide Moiety

There is no available data detailing the synthesis or biological evaluation of derivatives resulting from the alteration of the methanesulfonamide (B31651) group of this compound.

Systematic Derivatization for Pharmacological Activity Exploration

No studies have been found that describe a systematic derivatization of this compound for the purpose of exploring its pharmacological activities.

Structure-Activity Relationship (SAR) Investigations

Correlating Structural Variations with Modulated Biological Activity

Without synthesized and tested derivatives, no structure-activity relationships can be established for this compound.

Quantitative Analysis of Substituent Effects on Activity

No dedicated Quantitative Structure-Activity Relationship (QSAR) studies for this compound derivatives were found in the public domain. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. For related classes of compounds, such as nitroaromatic compounds and sulfonamides, QSAR studies have been employed to predict toxicity and biological activity. These studies typically analyze physicochemical and quantum chemistry descriptors. However, without experimental data on the activity of a series of this compound derivatives, a quantitative analysis of how different substituents impact its activity cannot be performed.

Impact of Stereochemical Considerations in Derivatives

The core structure of this compound is achiral. The introduction of chiral centers through derivatization would necessitate stereochemical considerations, as different stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different biological activities and pharmacokinetic profiles. This is a fundamental principle in drug design, where one isomer may be potent while another is inactive or even contributes to adverse effects. However, the scientific literature lacks any studies on the synthesis of chiral derivatives of this compound and the subsequent evaluation of their stereoisomers' biological activities. Therefore, there is no available information on the impact of stereochemistry for derivatives of this specific compound.

Rational Design of Analogues for Targeted Research Applications

Rational drug design involves the strategic creation of new molecules based on an understanding of a biological target. This process often utilizes computational docking and molecular modeling to predict how a designed analogue might interact with a specific protein or enzyme. While general principles for designing analogues of sulfonamides or nitroaromatic compounds exist—for instance, modifying functional groups to enhance binding affinity or selectivity—no published research details the rational design of analogues specifically derived from the this compound scaffold for any targeted research application. The biological targets of this compound, if any have been identified, are not documented in the available literature, precluding any discussion of targeted analogue design.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of N-(4-amino-3-nitrophenyl)methanesulfonamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the sulfonamide proton, and the methyl protons. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and methanesulfonamide (B31651) (-NHSO₂CH₃) groups will significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show three protons with specific splitting patterns due to their coupling with each other. The proton ortho to the amino group is anticipated to be the most upfield, while the proton ortho to the nitro group would be the most downfield. The methyl group of the methanesulfonamide would appear as a sharp singlet, typically in the range of 2.8-3.2 ppm. The protons of the primary amine (-NH₂) and the secondary sulfonamide (-NH-) are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -NH₂) | 6.8 - 7.0 | Doublet | 1H |

| Aromatic H (ortho to -NHSO₂CH₃) | 7.2 - 7.4 | Doublet of doublets | 1H |

| Aromatic H (ortho to -NO₂) | 7.9 - 8.1 | Doublet | 1H |

| -NH₂ | 4.5 - 6.0 | Broad Singlet | 2H |

| -NHSO₂CH₃ | 9.0 - 10.0 | Broad Singlet | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show seven distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the nitro group is expected to be the most downfield in the aromatic region, while the carbon attached to the amino group will be the most upfield. The methyl carbon of the methanesulfonamide group will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (-NHSO₂CH₃) | 135 - 140 |

| Aromatic C (-NO₂) | 145 - 150 |

| Aromatic C (-NH₂) | 140 - 145 |

| Aromatic CH | 115 - 130 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Molecular Ion Confirmation and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (231.23 g/mol ). High-resolution mass spectrometry would confirm the elemental composition of C₇H₉N₃O₄S. Predicted data suggests the presence of adducts such as [M+H]⁺ at m/z 232.03865 and [M+Na]⁺ at m/z 254.02059. uni.lu

The fragmentation of the molecular ion is anticipated to occur at the weakest bonds. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the cleavage of the C-S bond, or the S-N bond of the sulfonamide group. The loss of SO₂ (64 Da) is a common fragmentation for sulfonamides. The presence of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 231.03 |

| [M+H]⁺ | 232.04 |

| [M+Na]⁺ | 254.02 |

| [M-NO₂]⁺ | 185.06 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Key Functional Groups (e.g., C=N, SO₂, NH)

The IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine and the secondary sulfonamide are expected in the region of 3200-3500 cm⁻¹. The presence of two bands in this region for the amino group (symmetric and asymmetric stretching) would be a key indicator. The strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The nitro group (-NO₂) will show strong characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Amine & Sulfonamide | N-H stretch | 3200 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Nitro Group | N=O asymmetric stretch | 1500 - 1550 |

| Nitro Group | N=O symmetric stretch | 1300 - 1360 |

| Sulfonyl Group | S=O asymmetric stretch | 1300 - 1350 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal, a three-dimensional model of the electron density can be generated, from which the positions of the atoms and the bonds between them can be inferred. Although a specific crystallographic study for this compound is not publicly available, analysis of closely related structures provides a strong basis for understanding its likely solid-state characteristics.

Determination of Solid-State Molecular Geometry and Conformation

In analogous structures, such as N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the nitrogen of the sulfonamide group adopts a specific hybridization, influencing the bond angles and the planarity of the substituent relative to the aromatic ring. It is anticipated that in this compound, the methanesulfonamide group will not be coplanar with the phenyl ring due to steric hindrance and electronic effects. The bond lengths and angles within the molecule are expected to fall within standard ranges for similar organic compounds. For instance, the C-S and S-O bond lengths in the methanesulfonyl group will be consistent with those observed in other sulfonamides.

Table 1: Predicted Bond Parameters for this compound

| Parameter | Predicted Value Range |

|---|---|

| C-N (amino) | 1.36 - 1.45 Å |

| C-N (nitro) | 1.45 - 1.55 Å |

| N-O (nitro) | 1.21 - 1.25 Å |

| C-N (sulfonamide) | 1.42 - 1.48 Å |

| S-N (sulfonamide) | 1.63 - 1.69 Å |

| S-O (sulfonamide) | 1.42 - 1.46 Å |

| S-C (methyl) | 1.75 - 1.81 Å |

| C-C-N-O (nitro torsion angle) | Expected to be near planar |

Analysis of Intramolecular and Intermolecular Interactions (e.g., hydrogen bonding, crystal packing)

The crystal packing of this compound will be significantly influenced by a network of intramolecular and intermolecular interactions. Hydrogen bonds are expected to play a dominant role in stabilizing the crystal lattice.

Intramolecular Interactions: An intramolecular hydrogen bond is likely to form between the amino group (-NH2) and an oxygen atom of the adjacent nitro group (-NO2). This type of interaction, forming a six-membered ring, is a common feature in ortho-nitroanilines and contributes to the planarity of that portion of the molecule. Additionally, intramolecular C-H···O interactions may occur between the methyl group of the methanesulfonamide and an oxygen atom of the sulfonamide or nitro group, further stabilizing the molecular conformation.

Intermolecular Interactions: A rich network of intermolecular hydrogen bonds is anticipated, dictating how the molecules arrange themselves in the crystal. The amino group and the sulfonamide N-H group are potent hydrogen bond donors. The oxygen atoms of the nitro and sulfonamide groups are strong hydrogen bond acceptors. Therefore, N-H···O hydrogen bonds are expected to be the primary drivers of the crystal packing, linking molecules into chains, sheets, or a three-dimensional network.

Table 2: Potential Hydrogen Bonds in the Crystal Structure of this compound

| Donor | Acceptor | Type |

|---|---|---|

| N-H (amino) | O (nitro, intramolecular) | Strong |

| N-H (amino) | O (nitro, intermolecular) | Moderate to Strong |

| N-H (amino) | O (sulfonamide, intermolecular) | Moderate to Strong |

| N-H (sulfonamide) | O (nitro, intermolecular) | Moderate to Strong |

| N-H (sulfonamide) | O (sulfonamide, intermolecular) | Moderate to Strong |

| C-H (aromatic) | O (nitro/sulfonamide, intermolecular) | Weak |

Dihedral Angle Analysis within the Molecular Structure

Dihedral angles, or torsion angles, are crucial for describing the conformation of a molecule. In this compound, several key dihedral angles will define its three-dimensional shape.

The dihedral angle between the plane of the phenyl ring and the plane of the nitro group is expected to be small, indicating a high degree of planarity due to resonance stabilization and the intramolecular hydrogen bond.

Of significant interest is the dihedral angle involving the sulfonamide linkage. The C-C-N-S and C-N-S-C torsion angles will reveal the orientation of the methanesulfonamide group relative to the phenyl ring. In a related molecule, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the S-N-C-C torsion angles were found to be 82.83 (19)° and -92.42 (17)°. This indicates a significantly twisted conformation, which is likely to be the case for this compound as well, to minimize steric repulsion between the bulky sulfonamide group and the aromatic ring.

Table 3: Key Predicted Dihedral Angles for this compound

| Atoms Defining the Angle | Predicted Angle Range | Significance |

|---|---|---|

| O-N-C-C (nitro group) | ~0° - 20° | Indicates near planarity with the aromatic ring |

| C-C-N-S (sulfonamide linkage) | ~70° - 110° | Defines the twist of the sulfonamide group relative to the ring |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This experimental data is then compared with the theoretical composition calculated from the compound's empirical formula to confirm its identity and purity.

The empirical formula for this compound is C7H9N3O4S. The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 36.36 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.92 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.18 |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.68 |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.87 |

| Total | | | | 231.226 | 100.00 |

Experimental determination of the elemental composition of a synthesized sample of this compound should yield percentages that are in close agreement (typically within ±0.4%) with these theoretical values, thereby validating its empirical formula.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach involves the use of the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry of sulfonamide compounds. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation.

Once the geometry is optimized, various electronic properties can be calculated. These properties, such as dipole moment and total energy, are crucial for understanding the molecule's polarity and stability. For similar nitrophenyl sulfonamide derivatives, DFT calculations have been instrumental in correlating the molecular structure with its electronic characteristics.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational spectra)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT to calculate the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental values are the gold standard, calculated shifts for similar aromatic sulfonamides have shown good agreement, aiding in the assignment of peaks in the experimental spectra pdx.edu.

Vibrational Spectra: The vibrational frequencies of N-(4-amino-3-nitrophenyl)methanesulfonamide can be computed to simulate its infrared (IR) and Raman spectra. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of N-H, S=O, and N-O bonds nih.govresearchgate.net. For related sulfonamide compounds, theoretical vibrational analysis has been shown to be in excellent agreement with experimental spectra nih.gov.

A hypothetical table of key calculated vibrational frequencies for this compound, based on typical values for similar functional groups, is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| C-H Aromatic Stretch | Ar-H | ~3100-3000 |

| S=O Asymmetric Stretch | -SO₂- | ~1350 |

| S=O Symmetric Stretch | -SO₂- | ~1160 |

| N-O Asymmetric Stretch | -NO₂ | ~1530 |

| N-O Symmetric Stretch | -NO₂ | ~1350 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Optical Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be easily excited materialsciencejournal.orgnih.gov.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals on the molecular framework indicates the likely sites for electrophilic and nucleophilic attack. For aromatic nitro compounds and sulfonamides, the HOMO is often localized on the amino-substituted phenyl ring, while the LUMO is concentrated around the nitro group, indicating a potential for intramolecular charge transfer upon excitation materialsciencejournal.org. This charge transfer is a key factor in determining the non-linear optical properties of a molecule nih.gov.

The table below shows representative HOMO-LUMO energy values for a structurally related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, calculated using DFT nih.gov.

| Parameter | Energy (eV) |

| EHOMO | -6.8 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions researchgate.netmdpi.com.

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For a molecule like this compound, the negative potential is expected to be localized around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen of the amino group. The positive potential is generally found around the hydrogen atoms, particularly those of the amino group and the aromatic ring.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking studies are crucial in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For various sulfonamide derivatives, molecular docking has been used to investigate their potential as inhibitors of enzymes like carbonic anhydrase, DNA gyrase, and various proteases mdpi.com. The binding mode analysis reveals the key amino acid residues in the active site of the protein that interact with the ligand. For instance, the sulfonamide group often acts as a hydrogen bond donor and acceptor, while the aromatic rings can engage in pi-pi stacking or hydrophobic interactions with the protein's side chains pdx.edu. Such studies are essential for the rational design of more potent and selective inhibitors.

Solvatochromic Studies and Solvent-Solute Interactions

A comprehensive review of scientific databases and literature indicates that specific solvatochromic studies for this compound have not been published. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, provides valuable insights into solvent-solute interactions. nih.gov Such studies typically involve measuring the UV-visible absorption spectra of a compound in a variety of solvents with different polarities. researchgate.netbiointerfaceresearch.com

The resulting data is often analyzed using empirical models, such as the Kamlet-Taft linear solvation energy relationship, to quantify the contributions of different types of intermolecular interactions, including dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). chempedia.inforesearchgate.netresearchgate.net While these methods are widely applied to various dyes and organic molecules to understand their behavior in different chemical environments, specific experimental data or theoretical calculations of Kamlet-Taft parameters for this compound are not available in the current body of scientific literature. semanticscholar.orgmdpi.com

Computational Prediction of ADME Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery and development. nih.gov In silico methods are frequently employed to estimate these parameters, helping to identify drug candidates with favorable pharmacokinetic profiles. github.comresearchgate.net These computational models can predict a range of properties, including intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.gov

Despite the availability of numerous software and web-based tools for ADME prediction, a specific computational study detailing the predicted ADME parameters for this compound has not been reported in the accessible scientific literature. christuniversity.in Such a study would typically involve the use of quantitative structure-activity relationship (QSAR) models or other machine learning algorithms to correlate the molecular structure of the compound with its expected ADME behavior. nih.gov The application of these predictive tools is essential for assessing the drug-likeness of a compound and guiding further experimental work. nih.govimpactfactor.orgmdpi.com

Reaction Path Search Algorithms for Synthesis Optimization

A thorough search of the relevant scientific and patent literature did not yield any studies that have applied reaction path search algorithms to the synthesis optimization of this compound. The application of such computational tools could potentially lead to more efficient and cost-effective methods for producing this compound, but as of now, this area of research remains unexplored for this specific molecule.

Future Research Directions and Translational Potential Non Clinical

Advancements in Synthetic Methodologies for N-(4-amino-3-nitrophenyl)methanesulfonamide and its Analogues

The future synthesis of this compound and its derivatives will likely move beyond traditional methods, focusing on efficiency, sustainability, and scalability. While classical synthesis involves the reaction of a sulfonyl chloride with an amine, modern advancements offer more sophisticated and greener alternatives.

Future research should explore the application of transition-metal-catalyzed cross-coupling reactions for forming the S-N bond, which can offer higher yields and better functional group tolerance compared to conventional methods. researchgate.net Furthermore, metal-free approaches, such as iodine-catalyzed oxidative amination of sodium sulfinates or direct electrochemical synthesis from arenes, sulfur dioxide, and amines, present promising avenues for environmentally benign production. nih.govsemanticscholar.org Investigating these modern synthetic strategies could significantly streamline the production of the parent compound and a diverse library of analogues for screening purposes.

A key area for methodological improvement lies in the selective reduction of the nitro group. While methods using iron in acetic acid are common for converting nitroarenes to anilines, future work could focus on developing chemoselective catalytic hydrogenation protocols that preserve other functional groups, enabling more complex molecular architectures to be built upon the this compound scaffold. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Traditional Sulfonylation | Well-established, readily available starting materials. | Optimization for higher purity and yield; minimizing harsh reagents. |

| Catalytic Cross-Coupling | High efficiency, broad substrate scope, good functional group compatibility. researchgate.net | Screening catalysts (e.g., Palladium, Copper) for optimal S-N bond formation. |

| Electrochemical Synthesis | Metal- and oxidant-free, high atom economy, sustainable. semanticscholar.org | Development of specific protocols for the aminosulfonylation of nitroanilines. |

| Iodine-Mediated Oxidation | Mild reaction conditions, convenient, metal-free. nih.gov | Adapting the oxidative amination of sulfinates for the target compound's precursors. |

Deeper Elucidation of Molecular Mechanisms of Action and Target Validation

The biological activity of this compound is currently undefined. A crucial future direction is the systematic elucidation of its molecular mechanism of action through comprehensive target identification and validation studies.

Historically, sulfonamides are known as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. ijpsjournal.com An initial line of inquiry would be to determine if this compound retains this classical antibacterial mechanism. However, research on other sulfonamide-containing molecules has revealed a much broader range of biological targets, including cyclooxygenase-2 (COX-2) and kynurenine 3-hydroxylase. nih.govacs.org Therefore, an unbiased, large-scale screening against a panel of diverse enzymes and receptors is essential to uncover novel therapeutic possibilities.

Target validation is a critical step to ensure that the observed biological effect is due to the modulation of a specific molecular target. dundee.ac.uk Future studies should employ techniques such as cellular thermal shift assays (CETSA), activity-based protein profiling (ABPP), and genetic methods like CRISPR-Cas9 or RNA interference (RNAi) to confirm the engagement and functional relevance of putative protein targets within a cellular context. Validating the molecular target is paramount before committing resources to extensive lead optimization.

Integration of Advanced Computational Approaches in Compound Design and Optimization

Advanced computational chemistry offers a powerful toolkit to accelerate the development of this compound analogues with improved properties. In silico techniques can guide the rational design of new derivatives, predict their biological activity, and estimate their pharmacokinetic profiles, thereby minimizing the number of compounds that need to be synthesized and tested.

Molecular docking will be a cornerstone of this effort. By building computational models of potential protein targets, researchers can predict the binding poses and affinities of virtual libraries of this compound derivatives. nih.govrjb.ronih.gov This approach allows for the prioritization of analogues with the highest predicted potency and selectivity. For instance, docking studies could be used to design derivatives that exploit specific interactions within the active site of a validated target, such as a bacterial enzyme or a human kinase.

Beyond predicting activity, computational tools can be used to forecast ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with properties like solubility, membrane permeability, and metabolic stability. This allows for the early-stage optimization of drug-like properties, increasing the probability of developing a successful therapeutic candidate.

Table 2: Hypothetical In Silico Screening of Designed Analogues

| Analogue ID | Modification on Parent Scaffold | Predicted Binding Energy (kcal/mol) vs. Target X | Predicted Oral Bioavailability (%) |

|---|---|---|---|

| Parent | This compound | -6.5 | 45 |

| ANA-001 | R-group substitution on amino group | -7.8 | 55 |

| ANA-002 | Bioisosteric replacement of nitro group | -7.2 | 65 |

| ANA-003 | Extension from sulfonamide moiety | -8.5 | 50 |

| ANA-004 | Aryl substitution on phenyl ring | -6.9 | 60 |

Exploration of Novel Biological Activities in Non-Human Systems

To uncover the full therapeutic potential of this compound, it is imperative to explore its biological effects across a wide range of non-human biological systems. The chemical motifs present in the molecule—a nitrophenyl group and a sulfonamide—are found in compounds with diverse activities, suggesting that broad, phenotype-based screening could yield unexpected and valuable results.

Based on the activities of related compounds, several areas warrant investigation. Nitrophenylsulfonamide derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines and potent antituberculosis activity. nih.govsemanticscholar.org Therefore, future research should include comprehensive in vitro screening of this compound against panels of human cancer cell lines (e.g., breast, liver, colon) and against Mycobacterium tuberculosis. semanticscholar.orgekb.eg Additionally, given the antimicrobial heritage of sulfonamides, its activity should be assessed against a broad spectrum of pathogenic bacteria and fungi, particularly drug-resistant strains. mdpi.com

These initial screens in non-human systems (such as cell cultures and microorganisms) can identify "hits" that can be further investigated to determine the mechanism of action and to serve as starting points for medicinal chemistry optimization programs.

Development of this compound Derivatives as Research Probes or Precursors for Complex Molecules

Beyond its potential as a direct therapeutic agent, the unique chemical structure of this compound makes it an attractive platform for developing specialized chemical tools and a valuable precursor for the synthesis of more complex molecules.

The presence of a primary aromatic amine and a nitro group provides orthogonal chemical handles for derivatization. The amine can be readily functionalized to attach reporter tags, such as fluorophores or biotin, or affinity labels for target identification studies. This would transform the molecule into a chemical probe to visualize its subcellular localization or to isolate its binding partners from cell lysates.

The ortho-nitroaniline moiety is a particularly interesting feature. The nitro group can be readily reduced to a second amine, creating a diamine structure that is a common precursor for the synthesis of heterocyclic compounds like benzimidazoles. Furthermore, the 2-nitrophenylsulfonyl group itself has been used as a key component in derivatization reagents designed for the sensitive detection of amino acids via mass spectrometry. mdpi.com This suggests that this compound could serve as a precursor for novel analytical reagents. The photosensitive nature of some 2-nitrophenyl compounds also opens the possibility of developing photocleavable linkers for applications in solid-phase synthesis or proteomics. researchgate.net

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-amino-3-nitrophenyl)methanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-amino-3-nitroaniline using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.1 molar ratio of amine to sulfonyl chloride). Post-reaction purification via column chromatography (hexanes/ethyl acetate, 7:3) yields ~55% pure product . Variations in solvent polarity (e.g., DMF vs. DCM) or bases (e.g., NaOH vs. TEA) significantly affect reaction efficiency and byproduct formation.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for nitro-substituted phenyl) and sulfonamide NH protons (δ 5.8–6.2 ppm, broad). C NMR identifies the sulfonyl carbon (~45 ppm) and nitro group effects on aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks [M+H] at m/z 260.05 (calculated for CHNOS) and fragments corresponding to sulfonamide cleavage.

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between nitro and sulfonamide groups, critical for understanding conformational stability .

Q. How does the nitro group position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The meta-nitro group (relative to the sulfonamide) activates the aromatic ring via electron-withdrawing effects, directing electrophilic substitution to the para position. In SNAr reactions, the amino group acts as a leaving group under basic conditions, but steric hindrance from the sulfonamide reduces reactivity compared to non-sulfonylated analogs. Kinetic studies using HPLC or UV-Vis monitoring are recommended to quantify reaction rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) often arise from differences in assay conditions (pH, solvent). Normalize data using:

- Computational Docking : Compare binding poses in target proteins (e.g., carbonic anhydrase) using software like AutoDock Vina to identify key interactions (e.g., sulfonamide-Zn coordination) .

- Solubility Optimization : Test activity in buffers with varying DMSO concentrations (<1% to avoid false negatives).

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Electron-Donating Substituents : Introduce methoxy groups at the para position of the phenyl ring to enhance π-stacking with hydrophobic enzyme pockets.

- Nitro Group Reduction : Convert nitro to amine (via catalytic hydrogenation) to evaluate changes in target affinity.

- Sulfonamide Modifications : Replace methylsulfonamide with trifluoromethylsulfonamide to improve metabolic stability. SAR data from analogs (e.g., N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) show that halogenation increases lipophilicity (logP) and membrane permeability .

Q. What mechanistic insights explain the compound’s stability under oxidative vs. reductive conditions?

- Methodological Answer :

- Oxidative Stability : The nitro group resists oxidation by HO or KMnO due to its electron-withdrawing nature, but prolonged exposure degrades the sulfonamide to sulfonic acid. Monitor via TLC (R shift from 0.5 to 0.2 in ethyl acetate).

- Reductive Lability : NaBH selectively reduces the nitro group to amine without affecting the sulfonamide. In contrast, LiAlH may over-reduce the sulfonamide to thiol. Control reaction temperature (0–25°C) and quenching with aqueous NHCl to isolate intermediates .

Q. How do environmental factors (pH, light) impact the compound’s degradation in aqueous solutions?

- Methodological Answer :

- pH-Dependent Hydrolysis : At pH < 3, the sulfonamide undergoes acid-catalyzed hydrolysis to methanesulfonic acid and 4-amino-3-nitroaniline. At pH > 9, base-mediated cleavage dominates. Stability studies using HPLC-UV (λ = 254 nm) show a half-life of 48 hours at pH 7.4 (phosphate buffer).

- Photodegradation : UV light (254 nm) induces nitro group rearrangement to nitrite, confirmed by nitrite quantification via Griess assay. Store solutions in amber vials under N to minimize photolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。